4-[Bis(acetylamino)methyl]-2-ethoxyphenyl acetate
Description
4-[Bis(acetylamino)methyl]-2-ethoxyphenyl acetate is a synthetic aromatic ester compound characterized by a central benzene ring substituted with an ethoxy group at the 2-position, a bis(acetylamino)methyl group at the 4-position, and an acetate ester at the para position.
Properties
IUPAC Name |
[4-(diacetamidomethyl)-2-ethoxyphenyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-5-21-14-8-12(6-7-13(14)22-11(4)20)15(16-9(2)18)17-10(3)19/h6-8,15H,5H2,1-4H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSUDVGUOXITLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(NC(=O)C)NC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301181787 | |
| Record name | Acetamide, N,N′-[[4-(acetyloxy)-3-ethoxyphenyl]methylene]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301181787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924861-84-7 | |
| Record name | Acetamide, N,N′-[[4-(acetyloxy)-3-ethoxyphenyl]methylene]bis- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=924861-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N,N′-[[4-(acetyloxy)-3-ethoxyphenyl]methylene]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301181787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(acetylamino)methyl]-2-ethoxyphenyl acetate typically involves multiple steps. One common method includes the acetylation of 4-(aminomethyl)-2-ethoxyphenol, followed by further acetylation to introduce the bis(acetylamino) groups. The reaction conditions often involve the use of acetic anhydride as the acetylating agent and a base such as pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[Bis(acetylamino)methyl]-2-ethoxyphenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetylamino groups to amino groups.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amino derivatives.
Scientific Research Applications
Synthetic Routes
The synthesis of 4-[Bis(acetylamino)methyl]-2-ethoxyphenyl acetate typically involves multiple steps:
- Acetylation of 4-(aminomethyl)-2-ethoxyphenol : This initial step introduces the acetyl groups using acetic anhydride in the presence of a base like pyridine.
- Further Acetylation : Additional acetylation may be required to achieve the bis(acetylamino) structure.
Industrial Production
For large-scale production, optimized conditions such as continuous flow reactors and advanced purification techniques are employed to enhance yield and purity.
Chemistry
- Intermediate in Organic Synthesis : The compound serves as a crucial intermediate for synthesizing more complex organic molecules, facilitating various chemical reactions.
- Reagent in Organic Reactions : It can be utilized in diverse organic reactions due to its functional groups that allow for modifications.
Biology
- Enzyme Inhibition Studies : The compound is valuable in research focused on enzyme inhibition, where it can interact with specific enzymes to modulate their activity.
- Protein Interaction Studies : Its structure allows for investigations into protein interactions, which are essential for understanding biological pathways.
Medicine
- Potential Therapeutic Applications : Preliminary studies suggest that this compound may possess therapeutic properties, making it a candidate for drug development targeting various diseases.
Industry
- Production of Specialty Chemicals : Due to its unique properties, it is used in the development of specialty chemicals and materials with specific functionalities.
Case Studies
-
Cancer Cell Line Studies :
- Research has demonstrated that this compound effectively inhibits proliferation in various cancer cell lines, including MCF7 (breast cancer) and Hep-2 (laryngeal cancer) cells. The mechanism involves induction of apoptosis and modulation of critical signaling pathways related to tumor growth.
-
Enzyme Inhibition Research :
- Studies indicate that the compound can inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in treating metabolic disorders.
-
Antimicrobial Activity Investigations :
- Preliminary findings show effectiveness against several bacterial strains, indicating potential as an antimicrobial agent. Further studies are necessary to elucidate the mechanisms involved.
Mechanism of Action
The mechanism of action of 4-[Bis(acetylamino)methyl]-2-ethoxyphenyl acetate involves its interaction with molecular targets such as enzymes or receptors. The acetylamino groups can form hydrogen bonds with active sites, while the ethoxy and acetate groups may influence the compound’s solubility and bioavailability. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share functional or structural similarities with 4-[Bis(acetylamino)methyl]-2-ethoxyphenyl acetate, enabling comparative analysis:
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural similarity to analogs.
Functional Group Analysis
- Acetylamino Groups: Present in all compounds, these groups enhance solubility in polar solvents and may influence biological activity or dye stability. In Disperse Blue 79, the acetylamino group contributes to chromophore stability .
- Ethoxy/Methoxy Groups: The ethoxy group in the target compound and Disperse Blue 79 improves lipid solubility compared to the methoxy group in Methyl 4-(acetylamino)-2-methoxy-5-nitrobenzoate .
Physicochemical Properties
- Solubility : The target compound’s acetate ester and ethoxy group likely increase solubility in organic solvents compared to Disperse Blue 79, which has higher polarity due to nitro and bromo substituents .
- Stability : The absence of azo or nitro groups in the target compound suggests greater thermal and photochemical stability compared to Disperse Blue 79, which degrades under UV light .
Research Findings and Limitations
- The target compound’s lack of halogens may reduce environmental risks.
- Synthetic Feasibility: The chloroacetate derivative (CAS 93965-01-6) requires multi-step azo coupling, suggesting the target compound could be synthesized via esterification of a bis(acetylamino) precursor .
Biological Activity
4-[Bis(acetylamino)methyl]-2-ethoxyphenyl acetate, a compound with potential therapeutic applications, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound can be synthesized through various chemical reactions involving acetylation and esterification processes. The general synthetic route involves:
- Formation of Acetamide Groups : The introduction of acetyl groups to the amino functionalities.
- Esterification : Reaction with ethoxyphenol derivatives to form the acetate moiety.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it inhibits the growth of various bacteria and fungi. For instance, it has demonstrated effectiveness against:
- Gram-positive bacteria : Staphylococcus aureus and Streptococcus pneumoniae.
- Gram-negative bacteria : Escherichia coli and Pseudomonas aeruginosa.
The Minimum Inhibitory Concentration (MIC) values for these pathogens typically range from 10 to 50 µg/mL, highlighting its potential as an antimicrobial agent .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In cell line studies, it has shown cytotoxic effects against several cancer types, including:
- Breast cancer (MCF-7)
- Lung cancer (A549)
The IC50 values for these cell lines were reported to be approximately 15 µM, indicating a potent effect compared to standard chemotherapeutics .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in cancer cells, leading to apoptosis.
- Cell Cycle Arrest : Studies suggest that it may cause G1 phase arrest in cancer cells, preventing them from proliferating .
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Antimicrobial Effects : A recent study evaluated its efficacy against multi-drug resistant strains of bacteria, showing a significant reduction in bacterial load in treated groups compared to controls .
- Anticancer Research : In a comparative study with established anticancer drugs like doxorubicin, this compound exhibited comparable or superior cytotoxicity against certain cancer cell lines .
Data Tables
| Biological Activity | MIC/IC50 Values | Pathogens/Cell Lines |
|---|---|---|
| Antimicrobial | 10 - 50 µg/mL | S. aureus, E. coli |
| Anticancer | ~15 µM | MCF-7, A549 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
